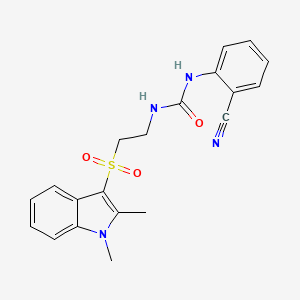
1-(2-cyanophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-cyanophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea, also known as BAY 43-9006, is a small molecule inhibitor of several protein kinases, including RAF, VEGFR, and PDGFR. It is used in scientific research to investigate the mechanism of action of these kinases and their role in cancer and other diseases.
Applications De Recherche Scientifique
Synthesis Techniques and Applications
The advancement in synthetic methodologies for urea derivatives, including the compound of interest, has seen significant progress. For example, the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) mediated Lossen rearrangement demonstrates a racemization-free synthesis pathway for ureas from carboxylic acids, emphasizing the efficiency and environmental friendliness of modern synthetic approaches due to the recyclability of byproducts (Thalluri et al., 2014). This method showcases the potential for developing advanced urea-based compounds with precise structural requirements.
Photovoltaic and Optical Properties
Research on carboxylated cyanine dyes, which share structural motifs with the compound , has highlighted the potential of these molecules in improving the photoelectric conversion efficiency of dye-sensitized solar cells. Co-sensitization techniques using these dyes have demonstrated a promising path to enhance the performance of photovoltaic devices, with specific dye combinations achieving significantly higher power conversion efficiencies (Wu et al., 2009). This application underscores the relevance of urea derivatives in renewable energy technologies.
Cancer Detection and Imaging
In the realm of biomedical research, novel water-soluble near-infrared dyes related to the compound of interest have been developed for cancer detection using optical imaging. These dyes exhibit increased quantum yield and stability, allowing for selective bioconjugation and broad applications in developing molecular-based beacons for cancer detection (Pham et al., 2005). The advancement in imaging agents exemplifies the compound's potential in contributing to early cancer diagnosis and treatment monitoring.
Supramolecular Chemistry
The exploration of 1,3-bis ureas in assembling supramolecular structures showcases the utility of urea derivatives in forming gels, capsules, and crystals with diverse solid forms. Such studies reveal the intricate hydrogen bonding and polymorphism that can be achieved with urea-based compounds, offering insights into the design of novel materials with specific mechanical and chemical properties (Capacci-Daniel et al., 2015). This aspect highlights the compound's significance in materials science and engineering.
Propriétés
IUPAC Name |
1-(2-cyanophenyl)-3-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-14-19(16-8-4-6-10-18(16)24(14)2)28(26,27)12-11-22-20(25)23-17-9-5-3-7-15(17)13-21/h3-10H,11-12H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATCIFRXJJELKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-cyanophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

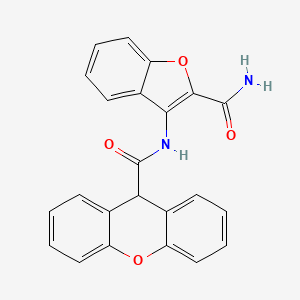
![(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2607174.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2607175.png)
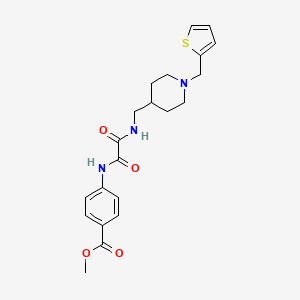
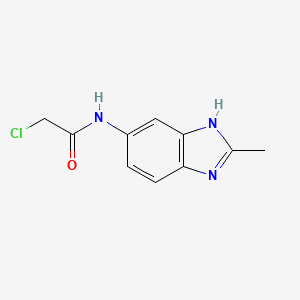
![2-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2607181.png)
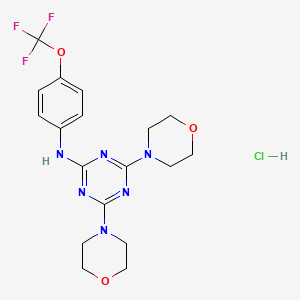
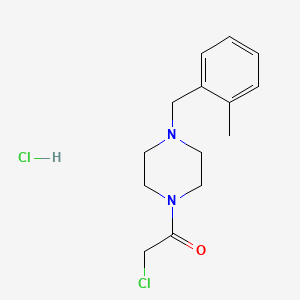
![6-Cyclopropyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2607184.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2607186.png)
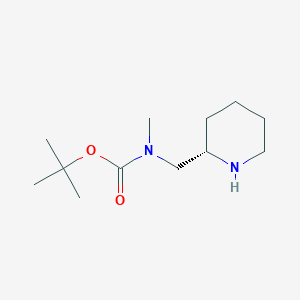
![ethyl 3-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2607191.png)
![2-[1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2607193.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-methoxyphenyl)-N-methylacetamide](/img/structure/B2607195.png)